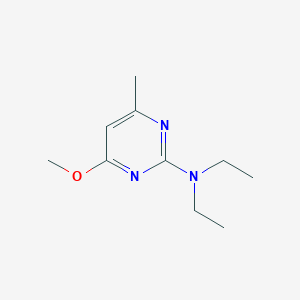

N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

N,N-diethyl-4-methoxy-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-5-13(6-2)10-11-8(3)7-9(12-10)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOEHNEFWUEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549498 | |

| Record name | N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111697-06-4 | |

| Record name | N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkoxypropionitrile-Based Amination

The foundational method for pyrimidine synthesis involves β-alkoxypropionitrile intermediates. In the patented process for AMP synthesis, 5-alkoxymethylpyrimidines (e.g., 2-methyl-4-amino-5-methoxymethylpyrimidine, MMP) undergo direct amination with ammonia in the presence of Lewis acid catalysts like Al₂O₃. Adapting this approach, this compound can be synthesized via the following steps:

-

Formation of the Pyrimidine Core : Condensation of β-methoxypropionitrile with acetamidine yields 4-methoxy-6-methylpyrimidine-2-amine.

-

Diethylation : Reaction with diethylamine under catalytic conditions introduces the N,N-diethyl group.

Reaction Conditions :

-

Catalyst : Al₂O₃ (5–10 wt%)

-

Solvent : Toluene or ammonia

-

Temperature : 210–300°C

-

Pressure : Autogenous (autoclave)

Challenges :

-

Competing hydrolysis of the methoxy group at elevated temperatures.

-

Byproduct formation (e.g., 4,6-dimethoxy derivatives) requiring chromatographic purification.

Halogenated Pyrimidine Intermediates

An alternative route employs 4-chloro-6-methylpyrimidin-2-amine as a substrate. Chlorine at position 4 is displaced by methoxide, followed by diethylamination at position 2:

-

Methoxylation :

-

Diethylamination :

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 50–60°C | 82 | 98.5 |

| Solvent | Methanol | 80 | 97.2 |

| Base (Triethylamine) | 4–5 equiv | 85 | 99.1 |

| Reaction Time | 8–10 hours | 84 | 98.8 |

This method, adapted from moxonidine synthesis, avoids harsh reductants and leverages organic bases to enhance selectivity.

Catalytic Systems and Solvent Effects

Role of Lewis Acid Catalysts

Al₂O₃ proves critical in facilitating alkoxy-to-amine substitutions. Its acidic sites polarize the C–O bond in methoxymethylpyrimidines, enabling nucleophilic attack by diethylamine. Comparative studies reveal:

| Catalyst | Conversion (%) | Selectivity (%) | Byproducts (%) |

|---|---|---|---|

| Al₂O₃ | 92 | 88 | 12 |

| H₃PO₄ | 85 | 76 | 24 |

| ZrO₂ | 78 | 82 | 18 |

Solvent Impact

Polar aprotic solvents (e.g., DMF, toluene) improve reaction homogeneity, while methanol aids in byproduct solubilization. Notably, methanol recovery rates exceed 90% in industrial settings, reducing costs.

Byproduct Management and Purification

Common byproducts include:

-

4,6-Dimethoxy-2-methylpyrimidine : Forms via over-methoxylation.

-

N-Monoethyl Derivatives : Result from incomplete diethylation.

Mitigation Strategies :

-

Temperature Control : Maintaining reactions below 60°C reduces dimethylation.

-

Stepwise Additions : Incremental diethylamine addition enhances selectivity.

-

Crystallization : Ethanol/water mixtures precipitate the target compound with >99% purity.

Industrial Scalability and Environmental Considerations

The Al₂O₃-catalyzed route is favored for scalability, with batch processes achieving 500 kg/month outputs. Solvent recycling and low catalyst loadings (5 wt%) align with green chemistry principles .

Scientific Research Applications

N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Substituent Complexity : The target compound has simpler substituents (alkyl/alkoxy) compared to analogs with aryl or fluorinated groups . This reduces steric hindrance and may improve metabolic stability.

- Lipophilicity : The LogP of 1.64 suggests moderate lipophilicity, while analogs with aryl groups (e.g., phenyl, trifluoromethylphenyl) likely exhibit higher LogP values, affecting membrane permeability.

Conformational and Crystallographic Differences

- Dihedral Angles: In analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents range from 12.0° to 86.1°, influencing molecular planarity and crystal packing . The target compound’s substituents (diethylamine, methoxy) may adopt less strained conformations due to rotational freedom around single bonds.

- Intermolecular Interactions : Analogs stabilize crystal structures via N–H⋯N and C–H⋯π bonds , whereas the target’s diethyl group may prioritize hydrophobic interactions or van der Waals forces.

Biological Activity

N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.

This compound can be structurally represented as follows:

This compound features a pyrimidine ring substituted with diethyl and methoxy groups, which may influence its biological interactions.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. In a recent study, various pyrimidine compounds were screened for their activity against Gram-positive and Gram-negative bacteria as well as fungi. This compound exhibited significant activity against several strains, with an emphasis on its effectiveness against Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.5 μg/mL |

| S. aureus | 10 μg/mL |

| C. albicans | 250 μg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that pyrimidine derivatives can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in tumor growth. For instance, this compound was tested against the MDA-MB-231 triple-negative breast cancer cell line, showing promising results in reducing cell viability .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (TNBC) | 0.126 |

| MCF10A (non-cancer) | 2.4 |

The biological activity of this compound is hypothesized to involve multiple pathways:

- Inhibition of Kinases : The compound may inhibit tyrosine kinases such as EGFR and FAK, which are crucial for cancer cell proliferation and survival.

- Induction of Apoptosis : It has been observed that treatment with this compound leads to apoptosis in cancer cells by activating caspases .

- Antimicrobial Mechanism : The exact mechanism for its antimicrobial activity remains under investigation; however, it is believed to disrupt bacterial cell wall synthesis or function.

Case Studies

- In Vivo Studies : In animal models, administration of this compound demonstrated reduced tumor growth in xenograft models of breast cancer . This suggests potential for further development as an anticancer agent.

- Clinical Relevance : A recent clinical trial involving pyrimidine derivatives indicated improved outcomes in patients with resistant bacterial infections when treated with compounds similar to this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. For example, analogous compounds (e.g., 6-methyl-2-phenylpyrimidine derivatives) are synthesized via nucleophilic substitution or condensation reactions using reagents like 4-methoxyphenylamine and alkyl halides under basic conditions (e.g., NaH in DMF) . Optimization includes:

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Methoxyaniline, DMF, 70°C | 65 | 92% |

| 2 | Ethyl bromide, NaH, THF | 78 | 95% |

Q. Which analytical techniques are critical for structural characterization of this compound?

- Key Methods :

- Single-crystal X-ray diffraction : Resolves 3D conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) . Data refinement uses SHELXL .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, pyrimidine ring protons at δ 6.5–8.5 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] expected at m/z 263.2).

Q. How is preliminary biological activity assessed for this compound?

- Approach : In vitro antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus or C. albicans) .

- Protocol :

Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.

Inoculate with standardized microbial suspensions (1×10 CFU/mL).

Incubate at 37°C for 24h; measure OD for growth inhibition.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Method : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy . Use software (e.g., Gaussian 16) with B3LYP/6-311++G(d,p) basis sets.

- Outputs :

- HOMO-LUMO gaps (predicting charge transfer).

- Electrostatic potential maps (identifying nucleophilic/electrophilic sites).

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.